3-(1,3-Benzoxazol-2-yl)propanoic Acid: Chemical Properties & Synthetic Protocols
3-(1,3-Benzoxazol-2-yl)propanoic Acid: Chemical Properties & Synthetic Protocols
Executive Summary
3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS 78757-00-3) is a heteroarene-substituted carboxylic acid serving as a critical scaffold in medicinal chemistry.[1] Characterized by a benzoxazole core fused to a propanoic acid tail at the C2 position, this compound acts as a versatile bioisostere for indole-3-propionic acid and other aryl-alkanoic acid pharmacophores. Its structural duality—combining an electron-withdrawing, lipophilic heterocycle with a hydrophilic carboxylate—makes it a valuable intermediate for developing non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and fluorescent biological probes.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.
Molecular Architecture & Physicochemical Profile
The compound features a planar benzoxazole ring system, which imparts rigidity and fluorescence, tethered to a flexible propionic acid chain. This combination dictates its solubility profile and binding affinity in biological targets.
Table 1: Physicochemical Specifications
| Property | Value | Context/Notes |
| IUPAC Name | 3-(1,3-Benzoxazol-2-yl)propanoic acid | |
| CAS Number | 78757-00-3 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| pKa (Acid) | 4.2 ± 0.2 (Predicted) | Carboxylic acid deprotonation.[1][2][3] |
| pKa (Base) | ~0.8 (Predicted) | Protonation of benzoxazole nitrogen (conjugate acid). |
| LogP | 1.6 | Moderate lipophilicity; membrane permeable. |
| TPSA | 63.3 Ų | Topological Polar Surface Area; suggests good oral bioavailability. |
| H-Bond Donors/Acceptors | 1 / 4 | |
| Appearance | Off-white to pale orange solid | |
| Solubility | DMSO, Methanol, DMF | Low solubility in water at pH < 4; Soluble in alkaline aqueous media. |
Synthetic Pathways & Optimization
The synthesis of 3-(1,3-benzoxazol-2-yl)propanoic acid typically involves the condensation of 2-aminophenol with succinic anhydride . This route is preferred over succinic acid due to the higher reactivity of the anhydride, facilitating the initial ring-opening amide formation.
Mechanism of Formation
The reaction proceeds via a two-stage mechanism:
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Nucleophilic Acyl Substitution: The amino group of 2-aminophenol attacks succinic anhydride, opening the ring to form the intermediate N-(2-hydroxyphenyl)succinamic acid .
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Cyclodehydration: Under acidic or thermal conditions, the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to close the oxazole ring.
Figure 1: Step-wise mechanistic pathway from 2-aminophenol and succinic anhydride to the target benzoxazole.
Protocol A: Polyphosphoric Acid (PPA) Cyclization (Classical)
This method is robust for scale-up but requires careful temperature control to prevent decarboxylation or polymerization.
Reagents: 2-Aminophenol (1.0 eq), Succinic Anhydride (1.1 eq), Polyphosphoric Acid (PPA).
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Mixing: In a round-bottom flask, mix 2-aminophenol (e.g., 1.09 g, 10 mmol) and succinic anhydride (1.1 g, 11 mmol).
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Addition: Add PPA (approx. 10–15 g) to the mixture.
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Heating: Heat the mixture to 100–120°C with vigorous stirring for 2–3 hours. The mixture will become a viscous, dark syrup.
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Note: Do not exceed 140°C to avoid degradation of the aliphatic chain.
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Quenching: Cool the reaction to ~60°C and pour slowly into crushed ice (100 g) with stirring. The PPA hydrolyzes, precipitating the product.
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Isolation: Filter the solid precipitate. Wash copiously with water to remove phosphoric acid residues.
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Purification: Recrystallize from ethanol/water (1:1) to yield the pure acid.
Protocol B: Microwave-Assisted Synthesis (Green/Rapid)
This method reduces reaction time and solvent waste.
Reagents: 2-Aminophenol (1.0 eq), Succinic Anhydride (1.0 eq), minimal solvent (e.g., PEG-400 or solvent-free).
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Preparation: Grind 2-aminophenol and succinic anhydride in a mortar to a fine powder.
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Irradiation: Place in a microwave process vial. Irradiate at 140°C for 10–15 minutes.
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Workup: Dissolve the melt in ethyl acetate, wash with 1N HCl (to remove unreacted amine) and brine.
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Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Chemical Reactivity & Derivatization Logic
The compound possesses two distinct reactive centers: the carboxylic acid (C-terminus) and the benzoxazole ring (heterocyclic core).
Carboxylic Acid Modifications
The propanoic acid tail allows for standard coupling reactions.
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Esterification: Reaction with alcohols (MeOH, EtOH) + H₂SO₄ yields esters (e.g., Methyl 3-(benzoxazol-2-yl)propanoate), increasing lipophilicity for cell-permeability studies.
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Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines, facilitating the creation of drug conjugates or peptidomimetics.
Benzoxazole Ring Reactivity
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Electrophilic Substitution: The C5 and C6 positions of the benzoxazole ring are susceptible to electrophilic aromatic substitution (nitration, halogenation), though the electron-withdrawing nature of the oxazole ring deactivates the system relative to benzene.
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Ring Opening: The oxazole ring is generally stable to acid but can hydrolyze under strong basic conditions (pH > 12) at high temperatures back to the aminophenol derivative.
Figure 2: Derivatization landscape for lead optimization.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.2 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
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δ 7.6–7.7 ppm (m, 2H): Benzoxazole Ar-H (C4, C7).
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δ 7.3–7.4 ppm (m, 2H): Benzoxazole Ar-H (C5, C6).
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δ 3.1–3.2 ppm (t, 2H): -CH₂- adjacent to benzoxazole (deshielded).
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δ 2.7–2.8 ppm (t, 2H): -CH₂- adjacent to carboxyl.
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IR Spectroscopy (KBr):
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1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).
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1610–1630 cm⁻¹: C=N stretch (Benzoxazole ring).
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2500–3300 cm⁻¹: O-H stretch (broad, acid).
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References
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Synthesis of Benzoxazoles via PPA Cyclization
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Source: BenchChem.[4] "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."
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Microwave-Assisted Synthesis of Heterocycles
- Source: National Institutes of Health (NIH) / PubMed. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."
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URL:[Link]
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Physicochemical Properties & Safety
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Biological Activity of Benzoxazole Derivatives
- Source: Springer / NIH. "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." (Contextual reference for benzoxazole-propionic acid scaffolds).
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URL:[Link]
